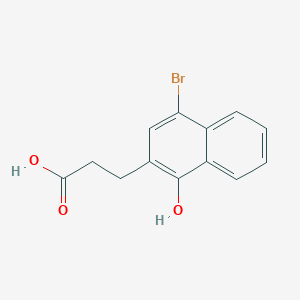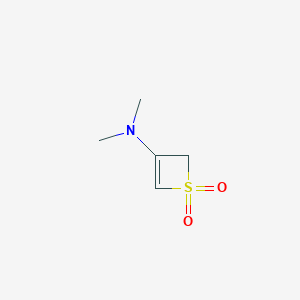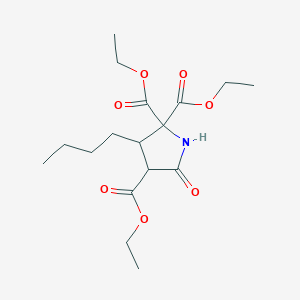
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C17H27NO7 It is known for its unique structure, which includes a pyrrolidine ring substituted with butyl and oxo groups, as well as three ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate typically involves the esterification of 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.
科学的研究の応用
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
作用機序
The mechanism of action of Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Triethyl 3-isobutyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-methyl-5-oxopyrrolidine-2,2,4-tricarboxylate
- Triethyl 3-ethyl-5-oxopyrrolidine-2,2,4-tricarboxylate
Uniqueness
Triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate stands out due to its specific butyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
特性
CAS番号 |
2351-94-2 |
|---|---|
分子式 |
C17H27NO7 |
分子量 |
357.4 g/mol |
IUPAC名 |
triethyl 3-butyl-5-oxopyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C17H27NO7/c1-5-9-10-11-12(14(20)23-6-2)13(19)18-17(11,15(21)24-7-3)16(22)25-8-4/h11-12H,5-10H2,1-4H3,(H,18,19) |
InChIキー |
KBGXJFCLAXHIMH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(C(=O)NC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
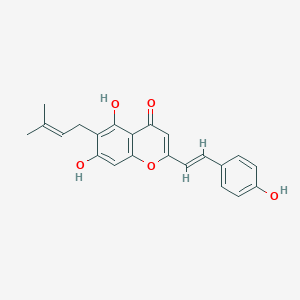
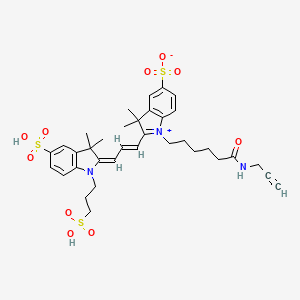

![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
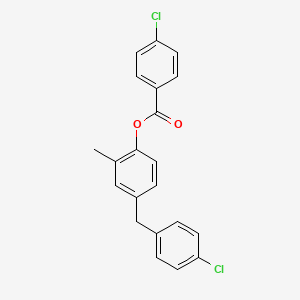
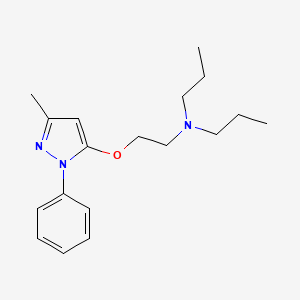
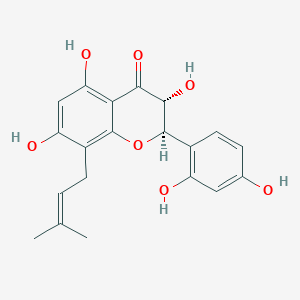
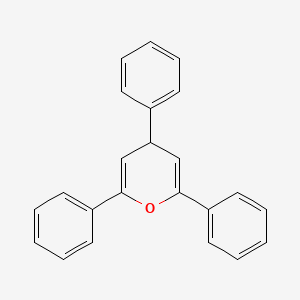
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
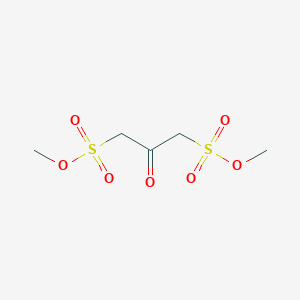
![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
